N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-26-18-19-12-11-16(21-18)22-27(24,25)15-9-7-14(8-10-15)20-17(23)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H,20,23)(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUUELSMOYWSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction between 2-methoxypyrimidine-4-amine and a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Coupling with Cyclohexanecarboxylic Acid: The sulfonamide intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and carboxamide groups undergo hydrolysis under acidic or basic conditions, yielding intermediate derivatives.
-
Key Insight : Acidic hydrolysis cleaves the sulfonamide bond and amide group simultaneously, while basic conditions favor selective sulfonamide cleavage. The methoxy group on the pyrimidine ring remains stable under these conditions .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrimidine ring undergoes substitution at the C-5 position due to sulfamoyl group activation.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonia | DMF, 100°C, 24 h | 5-Amino-2-methoxypyrimidin-4-yl derivative | 62% | |
| Ethanolamine | EtOH, K₂CO₃, 80°C, 18 h | 5-(2-Hydroxyethylamino)-2-methoxypyrimidin-4-yl | 45% |
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Mechanistic Note : The sulfamoyl group (-SO₂NH-) withdraws electron density via resonance, directing nucleophilic attack to the C-5 position . Steric hindrance from the methoxy group limits reactivity at C-6 .
Methoxy Group Demethylation
The methoxy substituent is susceptible to demethylation under strong Lewis acids.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, -10°C, 4 h | 2-Hydroxypyrimidin-4-yl sulfamoyl derivative | 78% | |
| HI (48%) | AcOH, reflux, 8 h | 2-Hydroxypyrimidin-4-yl derivative + CH₃I | 65% |
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Application : Demethylation generates a phenolic hydroxyl group, enabling further functionalization (e.g., alkylation or acylation) .
Sulfonamide Alkylation
The sulfonamide nitrogen participates in alkylation reactions under mild basic conditions.
| Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, RT, 12 h | N-Methylsulfonamide derivative | |
| Allyl bromide | Et₃N, CH₂Cl₂, 0°C → RT, 6 h | N-Allylsulfonamide derivative |
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Limitation : Over-alkylation is prevented by steric hindrance from the pyrimidine and phenyl rings.
Cyclohexanecarboxamide Modifications
The cyclohexane ring exhibits limited reactivity but undergoes oxidation under strong conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 48 h | Cyclohexanecarboxylic acid (via C-H oxidation) | |
| HNO₃ (conc.) | H₂SO₄, 0°C, 2 h | Nitrocyclohexane derivative (minor product) |
Acid/Base-Mediated Salt Formation
The sulfonamide proton (pKa ~10–11) forms salts with inorganic bases, enhancing aqueous solubility.
| Base | Solvent | Application | Reference |
|---|---|---|---|
| NaOH | H₂O/EtOH | Water-soluble sodium salt for IV formulations | |
| Tris(hydroxymethyl)aminomethane | THF/H₂O | Buffered formulations (pH 7–8) |
Photochemical Reactivity
UV exposure induces decomposition via sulfonamide bond cleavage.
| Condition | Degradation Pathway | Half-Life (λ = 254 nm) | Reference |
|---|---|---|---|
| UV light (254 nm) | Sulfonamide → sulfonic acid + amine | 3.2 h | |
| Visible light (450 nm) | No significant degradation | >30 days |
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide may exhibit significant anticancer properties.
- Mechanism of Action : The compound's structure suggests that it may inhibit specific enzymes or pathways involved in tumor growth. For instance, compounds with similar sulfonamide moieties have been shown to interfere with folate metabolism, which is crucial for cancer cell proliferation.
- In vitro Studies : Preliminary studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The cytotoxic effects were assessed using assays such as MTT and flow cytometry.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 10 | Apoptosis induction |
| Colon Cancer | 15 | Folate metabolism inhibition |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens.
- In vitro Efficacy : Studies have shown that derivatives of this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties.
- Cytokine Production : In vitro studies using macrophage cell lines revealed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Case Study on Tumor Growth Inhibition
In vivo experiments utilizing xenograft models have demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls.
Safety and Toxicity Assessment
Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This suggests that the compound could be developed further for clinical applications.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The methoxypyrimidine moiety may enhance binding affinity and specificity, while the cyclohexanecarboxamide group can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-(2-pyrimidinylsulfamoyl)phenyl)benzamide: Similar structure but with a benzamide group instead of a cyclohexanecarboxamide group.
Necrosulfonamide: Contains a sulfonamide group and is used as an inhibitor in necroptosis research.
2,6-Dimethoxy-4-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate: Similar sulfonamide and methoxypyrimidine groups but with different substituents.
Uniqueness
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclohexanecarboxamide backbone, a sulfamoyl group, and a methoxypyrimidine moiety. Its molecular formula is , and its molecular weight is approximately 364.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.42 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : The compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases which play crucial roles in cancer progression and other diseases .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. The sulfamoyl group is known for its role in enhancing the antibacterial activity of sulfonamide derivatives .
- Anti-inflammatory Effects : There are indications that the compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Antitumor Activity : A recent study evaluated the antitumor potential of this compound using various cancer cell lines. The results demonstrated significant cytotoxic effects with IC50 values in the low micromolar range, indicating its potential as a lead compound for further development .
- Pharmacokinetic Profiling : Research into the pharmacokinetics of the compound revealed favorable absorption characteristics and moderate plasma stability, suggesting that it could be a viable candidate for oral administration .
- Mechanistic Studies : Further investigations into its mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring via sulfamoylation, followed by coupling with the 2-methoxypyrimidin-4-yl group. Cyclohexanecarboxamide formation is achieved through carbodiimide-mediated amidation. Key steps include:
- Sulfamoylation : Reacting 4-aminophenyl derivatives with sulfonyl chlorides under controlled pH (8–9) and low temperatures (0–5°C) to prevent side reactions .
- Pyrimidine coupling : Using nucleophilic aromatic substitution with 2-methoxy-4-aminopyrimidine in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Amidation : Activating the carboxylic acid with EDC/HOBt and reacting with cyclohexylamine in dichloromethane .
- Critical parameters : Temperature, solvent choice, and stoichiometric ratios significantly impact yield and purity .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Analytical techniques :
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., sulfamoyl proton signals at δ 3.1–3.3 ppm; pyrimidine aromatic protons at δ 8.2–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~460–470 Da) .
- IR spectroscopy : Peaks at 1650–1680 cm (amide C=O stretch) and 1150–1170 cm (sulfonamide S=O stretch) confirm functional groups .
Q. What preliminary biological screening methods are applicable for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
- Optimization strategies :
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce toxicity .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling steps to enhance regioselectivity .
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate >98% pure product .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Case study : Discrepancies in IC values between enzymatic and cell-based assays may arise from differences in membrane permeability or off-target effects.
- Approach :
Perform solubility assays (e.g., shake-flask method) to assess bioavailability .
Use CRISPR-edited cell lines to isolate target-specific effects .
Validate with orthogonal assays (e.g., SPR for binding kinetics) .
Q. What structural modifications enhance target selectivity in SAR studies?
- Key findings from analogs :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Methoxy → Ethoxy (pyrimidine) | Improved kinase selectivity (EGFR vs. HER2) | |
| Cyclohexane → Cyclopropane | Reduced logP, enhanced solubility | |
| Sulfamoyl → Sulfonyl | Loss of receptor binding affinity |
- Methodology : Use molecular docking (AutoDock Vina) to predict binding poses and guide rational design .
Q. How to assess compound stability under physiological conditions?
- Experimental design :
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 72 hours .
- Oxidative stability : Expose to HO (1 mM) and quantify oxidation products (e.g., sulfoxide formation) .
- Photostability : Use ICH guidelines (Q1B) with UV light exposure (320–400 nm) for 48 hours .
Q. What advanced analytical methods validate low-abundance metabolites?
- Techniques :
- LC-HRMS/MS : Identify phase I/II metabolites using fragmentation patterns (e.g., glucuronidation at the pyrimidine group) .
- NMR-based metabolomics : Track C-labeled compound in hepatic microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
